1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
Description
The exact mass of the compound this compound is 190.03539727 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)5-2-12-6(3-11-5)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYAQPCSNDPWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263744 | |
| Record name | 1-[5-(Trifluoromethyl)-2-pyrazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060812-68-1 | |
| Record name | 1-[5-(Trifluoromethyl)-2-pyrazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(Trifluoromethyl)-2-pyrazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 5 Trifluoromethyl Pyrazin 2 Yl Ethanone
Historical Perspectives on Pyrazine (B50134) Ring Functionalization Leading to 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
The journey toward the synthesis of complex pyrazine derivatives such as this compound is built upon a rich history of pyrazine chemistry. Early methods for the synthesis of the basic pyrazine ring, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), laid the foundational groundwork. These classical methods typically involved the self-condensation of α-amino ketones, which were often generated in situ.
The introduction of substituents onto the pyrazine ring has been a long-standing area of investigation. Initially, research focused on simple alkyl and aryl derivatives. However, the growing importance of fluorinated organic molecules in pharmaceuticals and agrochemicals spurred the development of methods to introduce fluorine-containing moieties, such as the trifluoromethyl group, onto heterocyclic systems. The trifluoromethyl group is a particularly valuable substituent as it can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.
Similarly, the introduction of the acetyl group has been a subject of study, driven by the natural occurrence of acetylpyrazines in various food products and their use as flavoring agents. Traditional methods for the acylation of aromatic systems, such as Friedel-Crafts reactions, were adapted for use with some heterocyclic compounds, although the electron-deficient nature of the pyrazine ring presents challenges for classical electrophilic aromatic substitution. This led to the exploration of alternative strategies, including those involving organometallic reagents and the functionalization of pre-existing side chains. The convergence of these distinct areas of synthetic chemistry—pyrazine ring synthesis, trifluoromethylation, and acetylation—has paved the way for the development of modern, targeted syntheses of this compound.
De Novo Synthesis Approaches to the Pyrazine Core with Trifluoromethyl and Acetyl Functionalities
De novo synthesis, or the construction of the pyrazine ring with the desired substituents already incorporated or positioned for easy elaboration, represents a powerful strategy for accessing this compound. These approaches can be further divided into those that utilize pre-functionalized precursors and those that form the heterocyclic ring via cycloaddition reactions.
One of the most common de novo approaches to pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To apply this to the synthesis of this compound, one would require precursors already containing the trifluoromethyl and acetyl (or a suitable precursor) functionalities. For instance, a plausible synthetic route could involve the condensation of a trifluoromethyl-substituted 1,2-dicarbonyl compound with a diamine, followed by oxidation of the resulting dihydropyrazine.
While specific examples leading directly to this compound are not prevalent in the literature, the general methodology is well-established. The key challenge lies in the synthesis of the appropriately substituted precursors.
Cycloaddition reactions offer another avenue for the de novo construction of the pyrazine ring. Inverse electron-demand Diels-Alder reactions are particularly relevant for the synthesis of nitrogen-containing heterocycles. In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. For example, a substituted 1,2,4-triazine (B1199460) or 1,2,4,5-tetrazine (B1199680) bearing a trifluoromethyl group could potentially undergo a [4+2] cycloaddition with an enamine or ynamine, followed by a retro-Diels-Alder reaction to extrude a small molecule (like nitrogen or a nitrile) and form the pyrazine ring. thieme-connect.de The regioselectivity of such reactions would be a critical factor in ensuring the desired 2,5-substitution pattern.
While these cycloaddition strategies are powerful for the synthesis of a wide range of heterocyclic compounds, their specific application to the direct synthesis of this compound would depend on the availability and reactivity of the necessary trifluoromethylated and acetyl-substituted cycloaddition partners.
Functional Group Interconversion Strategies for the Synthesis of this compound
Perhaps the most versatile and widely applicable methods for the synthesis of this compound involve the modification of a pre-formed pyrazine ring. These functional group interconversion (FGI) strategies can be broadly classified into the direct acetylation of a 5-(trifluoromethyl)pyrazine derivative and the manipulation of a side chain to form the ethanone (B97240) moiety.
Direct acetylation of the pyrazine ring, particularly one bearing a strong electron-withdrawing group like trifluoromethyl, is challenging via classical electrophilic substitution. However, alternative methods have been developed. One such approach involves the use of organometallic reagents. For example, a common strategy for the synthesis of acetylpyrazines is the reaction of a cyanopyrazine with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), followed by acidic hydrolysis of the resulting imine. This method could be applied to the synthesis of the target compound starting from 2-cyano-5-(trifluoromethyl)pyrazine.
Another potential route for acetylation could involve a palladium-catalyzed cross-coupling reaction between a halogenated 5-(trifluoromethyl)pyrazine (e.g., 2-chloro- or 2-bromo-5-(trifluoromethyl)pyrazine) and an acetylating agent.
A highly effective strategy for the synthesis of this compound involves the transformation of a pre-existing side chain on the pyrazine ring into the desired acetyl group. A notable example of this approach is the hydration of an ethynyl (B1212043) group. This methodology has been successfully employed in the synthesis of the structurally similar compound, 1-(5-(trifluoromethoxy)pyrazin-2-yl)ethanone. nih.gov
This synthesis proceeds via a Sonogashira coupling of a halogenated pyrazine with a protected acetylene, followed by deprotection to yield the terminal alkyne. Subsequent hydration of the alkyne, often catalyzed by a mercury salt in the presence of acid (Kucherov reaction), affords the methyl ketone. A plausible reaction scheme for the synthesis of this compound using this strategy is outlined below:
Table 1: Proposed Synthesis of this compound via Side-Chain Manipulation
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2-Chloro-5-(trifluoromethyl)pyrazine (B1288226) | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyrazine |
| 2 | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyrazine | K₂CO₃, MeOH | 2-Ethynyl-5-(trifluoromethyl)pyrazine |
| 3 | 2-Ethynyl-5-(trifluoromethyl)pyrazine | HgSO₄, H₂SO₄, H₂O | This compound |
An alternative side-chain manipulation strategy would be the oxidation of a 2-ethyl-5-(trifluoromethyl)pyrazine precursor. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The success of this method would depend on the stability of the trifluoromethyl group and the pyrazine ring to the oxidative conditions.
Advanced Catalytic Methods in the Synthesis of this compound
The introduction of the acetyl group onto the trifluoromethylpyrazine core can be efficiently achieved through various advanced catalytic strategies. These methods offer significant advantages over traditional synthetic routes, including higher yields, greater selectivity, and milder reaction conditions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has become a cornerstone for the functionalization of heterocyclic compounds like pyrazine. wikipedia.org Cross-coupling reactions such as the Negishi, Stille, and Suzuki reactions provide powerful tools for the formation of carbon-carbon bonds. wikipedia.org
In the context of synthesizing this compound, a plausible and efficient approach involves the acylation of a suitably functionalized pyrazine derivative. A common strategy is the palladium-catalyzed Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgnih.gov For instance, 2-chloro-5-(trifluoromethyl)pyrazine can be converted to the corresponding organozinc reagent, which is then coupled with an acetylating agent like acetyl chloride in the presence of a palladium catalyst. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. wikipedia.org
Another viable method is the Stille coupling, which utilizes organotin reagents. A tributylstannyl derivative of 5-(trifluoromethyl)pyrazine could be coupled with acetyl chloride using a palladium catalyst to furnish the desired ketone. While effective, the toxicity of organotin compounds is a significant drawback of this method.
The Suzuki coupling, which employs more environmentally benign organoboron reagents, could also be adapted for this synthesis, although it is more commonly used for aryl-aryl bond formation.
Below is a table summarizing representative conditions for these transition metal-catalyzed acylations of pyrazine derivatives.
| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst System | Typical Conditions | Reference |
| Negishi | 2-(Trifluoromethyl)-5-(chlorozincio)pyrazine | Acetyl chloride | Pd(PPh₃)₄ or PdCl₂(dppf) | Anhydrous THF, room temperature to reflux | wikipedia.org |
| Stille | 2-(Tributylstannyl)-5-(trifluoromethyl)pyrazine | Acetyl chloride | Pd(PPh₃)₄ | Anhydrous toluene, reflux | |
| Suzuki | 2-(Trifluoromethyl)-5-(pinacolboronato)pyrazine | Acetyl chloride | Pd(dppf)Cl₂ and a base (e.g., K₂CO₃) | Anhydrous dioxane/water, 80-100 °C |
Organocatalysis in Pyrazine Functionalization
Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. While direct organocatalytic acylation of pyrazines is less common than transition metal-catalyzed methods, certain strategies can be envisioned. One potential approach is the Friedel-Crafts-type acylation of the pyrazine ring. However, the electron-deficient nature of the pyrazine ring, further deactivated by the trifluoromethyl group, makes it a poor substrate for classical Friedel-Crafts reactions. rsc.org
More innovative organocatalytic approaches might involve the dearomatization of the pyrazine ring to increase its reactivity, followed by functionalization and subsequent rearomatization. Chiral phosphoric acids and other organocatalysts have been shown to catalyze the dearomatization of N-heterocycles, opening up avenues for novel functionalization strategies. rsc.org However, the application of these methods for the direct synthesis of this compound has not been extensively reported and remains an area for future research.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable processes. anton-paar.com These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. anton-paar.com
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free reaction conditions and the use of microwave irradiation are key tenets of green chemistry that can be applied to the synthesis of this compound. chemicaljournals.com Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. anton-paar.comnih.govgsconlinepress.com
For the transition metal-catalyzed coupling reactions described in section 1.4.1, microwave heating can significantly accelerate the rate of reaction. nih.gov For example, a palladium-catalyzed Negishi or Suzuki coupling could potentially be completed in minutes under microwave irradiation, compared to hours under conventional heating. gsconlinepress.com
Solvent-free, or neat, reaction conditions, where the reaction is carried out without a solvent, offer significant environmental benefits by eliminating solvent waste. chemicaljournals.com While not always feasible, for certain reactions, especially those involving solid-supported reagents or high-temperature conditions, solvent-free approaches can be highly effective. The feasibility of a solvent-free synthesis of this compound would depend on the specific reactants and catalytic system employed.
| Green Chemistry Approach | Reaction Type | Advantages | Potential Application | Reference |
| Microwave-Assisted | Palladium-catalyzed cross-coupling | Reduced reaction times, higher yields, energy efficiency | Synthesis of the target compound via Negishi or Suzuki coupling under microwave irradiation. | nih.govgsconlinepress.com |
| Solvent-Free | Condensation or solid-supported reactions | Elimination of solvent waste, simplified work-up | Potential for solid-phase synthesis or high-temperature neat reactions. | chemicaljournals.com |
Atom Economy and Step Efficiency Analysis
A high atom economy is achieved in reactions where most of the atoms from the starting materials are found in the product, with minimal formation of byproducts. Addition and rearrangement reactions are inherently atom-economical. In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.
For the synthesis of this compound via a cross-coupling reaction, the atom economy would depend on the specific reagents used. For example, in a Negishi coupling of 2-chloro-5-(trifluoromethyl)pyrazine with an acetylating agent, the zinc halide salt would be a byproduct, thus lowering the atom economy.
Hypothetical Atom Economy Calculation for a Negishi Coupling:
Reactants: 2-Chloro-5-(trifluoromethyl)pyrazine (C₅H₂ClF₃N₂) + Acetyl chloride (C₂H₃ClO) + Zinc (Zn)
Product: this compound (C₇H₅F₃N₂O)
Byproducts: Zinc chloride (ZnCl₂)
% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
Advanced Spectroscopic and Spectrometric Characterization Studies of 1 5 Trifluoromethyl Pyrazin 2 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone. The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques provides a complete picture of the connectivity and spatial arrangement of atoms within the molecule.
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the proton and carbon signals of the pyrazine (B50134) ring and the acetyl group. The HMBC experiment is particularly informative, revealing long-range couplings between protons and carbons, which helps to establish the connectivity between the acetyl group and the pyrazine ring, as well as the relative positions of the substituents. For instance, correlations are expected between the methyl protons of the acetyl group and the carbonyl carbon, as well as the adjacent pyrazine ring carbon. beilstein-journals.orgbeilstein-journals.org
The analysis of Nuclear Overhauser Effect (NOE) data from experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, which is valuable for conformational analysis. For example, NOE correlations could help determine the preferred orientation of the acetyl group relative to the pyrazine ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine-H3 | 9.0 - 9.3 | - |
| Pyrazine-H6 | 8.8 - 9.1 | - |
| -CH₃ (acetyl) | 2.7 - 2.9 | 25 - 28 |
| C=O (acetyl) | - | 195 - 200 |
| Pyrazine-C2 | - | 150 - 155 |
| Pyrazine-C3 | - | 145 - 150 |
| Pyrazine-C5 | - | 140 - 145 (quartet, JCF ≈ 35 Hz) |
| Pyrazine-C6 | - | 140 - 145 |
Note: Expected values are based on data for structurally similar trifluoromethyl-substituted pyrazines and related heterocyclic ketones. nih.govrsc.org
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the electronic environment of the trifluoromethyl group. The ¹⁹F NMR spectrum of this compound is expected to show a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is indicative of the electron-withdrawing nature of the pyrazine ring. nih.govacs.org This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl group within the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the acetyl group, which is anticipated in the region of 1690-1710 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the pyrazine ring. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong absorptions in the 1100-1300 cm⁻¹ region. Vibrations associated with the pyrazine ring, including C-N and C-C stretching, as well as ring breathing modes, will be present in the fingerprint region (below 1600 cm⁻¹).
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C=O Stretch (acetyl) | 1690 - 1710 | IR, Raman |
| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (methyl) | 2900 - 3000 | IR, Raman |
| C-N Stretch (pyrazine) | 1300 - 1400 | IR, Raman |
| C-F Stretch (CF₃) | 1100 - 1300 | IR |
Note: Expected frequencies are based on general spectroscopic data for aromatic ketones, pyrazines, and trifluoromethyl-containing compounds. chemicalbook.comnist.govresearchgate.net
Subtle shifts in the vibrational frequencies, particularly of the carbonyl stretch and the pyrazine ring modes, can provide clues about the conformational preferences of the acetyl group relative to the pyrazine ring. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman data to predict the vibrational spectra for different conformers and help in assigning the observed bands to specific rotational isomers.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. nih.gov For a molecule with the formula C₇H₅F₃N₂O, the expected monoisotopic mass is approximately 190.0354. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this mass with sub-ppm accuracy, thereby distinguishing it from other potential elemental compositions. nih.gov Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, with expected fragments corresponding to the loss of the acetyl group or cleavage of the pyrazine ring.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trifluoromethyl-substituted pyrazines |
| Heterocyclic ketones |
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would be expected to follow pathways dictated by the relative stabilities of the resulting ions and neutral losses.
A plausible primary fragmentation step for the molecular ion of this compound would be the cleavage of the acyl-carbon bond (α-cleavage), a common pathway for ketones. This would result in the formation of a stable acylium ion ([CH₃CO]⁺) and a pyrazinyl radical. Alternatively, the loss of a methyl radical (•CH₃) from the molecular ion would yield a pyrazinoyl cation.
Further fragmentation of the pyrazine ring itself is also anticipated. The strong C-F bonds of the trifluoromethyl group make the loss of a fluorine atom or the entire CF₃ group less likely in the initial fragmentation steps, but they can occur at higher collision energies. The pyrazine ring can undergo characteristic cleavages, often involving the loss of neutral molecules like HCN. The presence of the electron-withdrawing trifluoromethyl group would influence the charge distribution in the ring and, consequently, the preferred fragmentation pathways.
A proposed, though not experimentally confirmed, fragmentation pathway is detailed below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M]+• | [M-CH₃]+ | •CH₃ |
| [M]+• | [CH₃CO]+ | •C₅H₂F₃N₂ |
| [M-CH₃]+ | [M-CH₃-CO]+ | CO |
| [C₅H₂F₃N₂]+ | [C₄HF₃N]+ | HCN |
This table is based on theoretical fragmentation patterns for similar structures and awaits experimental verification for this compound.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in publicly accessible databases, we can infer its likely solid-state characteristics based on related structures.
Determination of Molecular Geometry and Intermolecular Interactions
The molecular geometry of this compound is expected to feature a planar pyrazine ring. The acetyl group may be slightly twisted out of the plane of the pyrazine ring to minimize steric hindrance. The trifluoromethyl group, with its tetrahedral geometry at the carbon atom, will have C-F bond lengths and F-C-F bond angles consistent with typical values for trifluoromethylated aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* transitions associated with the pyrazine ring and the carbonyl group.
Analysis of π-π and n-π Transitions within the Pyrazine and Carbonyl Systems**
The pyrazine ring, an aromatic heterocycle, exhibits characteristic π-π* transitions, which are typically intense absorptions. The presence of the acetyl and trifluoromethyl substituents will influence the energies of these transitions. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups is expected to cause a bathochromic (red) shift of the π-π* absorption bands compared to unsubstituted pyrazine, due to the extension of the conjugated system and the lowering of the LUMO energy level.
Theoretical and Computational Chemistry Studies of 1 5 Trifluoromethyl Pyrazin 2 Yl Ethanone
Electronic Structure Calculations: A Lack of Specific Data
Detailed electronic structure calculations are fundamental to understanding the reactivity, stability, and electronic properties of a molecule. For many organic compounds, researchers employ a variety of computational techniques to gain these insights.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for mapping its potential energy surface. While numerous studies demonstrate the application of DFT methods, such as B3LYP with various basis sets, to optimize the geometries of pyrazine (B50134) derivatives and other nitrogen-containing heterocycles, no such data has been published for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone. Consequently, crucial information like bond lengths, bond angles, and dihedral angles for its optimized structure remains uncharacterized.
Ab Initio Methods for High-Level Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a higher level of theory for calculating electronic properties. These methods are often used to refine results from DFT calculations or to study excited states. The scientific literature lacks any application of high-level ab initio calculations to this compound, leaving its precise electronic properties, such as electron correlation effects, uninvestigated.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, NBO Analysis)
Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. mdpi.com Natural Bond Orbital (NBO) analysis further provides insights into charge distribution, hybridization, and intramolecular interactions. arabjchem.orgnih.gov Although the principles of HOMO-LUMO and NBO analyses are well-established and frequently applied to heterocyclic compounds, specific values and detailed analyses for this compound are not available.
Table 1: Illustrative Data for Molecular Orbital Analysis of a Related Pyrazine Derivative (Hypothetical Data)
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: This table is for illustrative purposes only and does not represent actual data for this compound due to the absence of published research.
Spectroscopic Property Prediction: An Uncharted Territory
Computational chemistry is also instrumental in predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.
Computational NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) is a common application of computational chemistry, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Such predictions are invaluable for interpreting experimental NMR spectra. For trifluoromethyl-containing compounds, computational ¹⁹F NMR is particularly relevant. nih.gov However, no theoretical NMR chemical shift data has been reported for this compound.
Table 2: Example of Predicted vs. Experimental Chemical Shifts for a Trifluoromethyl Group (Hypothetical Data)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹⁹F | -65.2 | -64.8 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Theoretical Vibrational Frequencies and Intensities
Computational methods can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.govscispace.com These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. The literature search did not yield any calculated vibrational frequencies or intensities for this compound, preventing a detailed analysis of its expected vibrational modes.
UV-Vis Spectral Simulations
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is widely employed for calculating the excited states of molecules and simulating their UV-Vis spectra. The choice of functional and basis set is critical for obtaining accurate results. For similar aromatic and heterocyclic compounds, hybrid functionals such as B3LYP in conjunction with a basis set like 6-311++G(d,p) have been shown to provide a good balance between computational cost and accuracy.
Simulations would typically be performed in both the gas phase and in various solvents to account for solvatochromic effects. The calculated excitation energies (λmax) and oscillator strengths (f) provide insights into the nature of the electronic transitions. For this compound, the lowest energy transitions are expected to be of π → π* and n → π* character, typical for heteroaromatic ketones.
Table 1: Simulated UV-Vis Spectral Data for this compound
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| Gas Phase | 285 | 0.15 | HOMO -> LUMO (π → π*) |
| 340 | 0.02 | HOMO-1 -> LUMO (n → π*) | |
| Ethanol (B145695) | 292 | 0.18 | HOMO -> LUMO (π → π*) |
| 335 | 0.03 | HOMO-1 -> LUMO (n → π*) | |
| Dichloromethane | 290 | 0.17 | HOMO -> LUMO (π → π*) |
Note: The data in this table is illustrative and based on typical results for similar compounds.
Reaction Mechanism Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This can include studying its synthesis, degradation, or its interaction with biological targets.
To understand the kinetics of a reaction, the transition state (TS) structure must be located and characterized. This is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate. For reactions involving nucleophilic attack at the carbonyl carbon of this compound, the energy barriers can be calculated to predict the feasibility of the reaction.
Reaction coordinate scans involve systematically changing a specific geometric parameter (e.g., a bond length or angle) and calculating the energy at each step. This helps in locating an approximate transition state structure which can then be optimized.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, thus confirming that the identified TS is the correct one for the reaction of interest.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.
While the pyrazine ring is planar, the acetyl and trifluoromethyl groups can have different orientations. Conformational analysis through MD simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or catalyst.
Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule, particularly the keto-enol tautomerism of the ethanone (B97240) group. Computational studies can predict the relative stabilities of the keto and enol forms in different environments. rsc.org
Table 2: Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| Keto | 0.0 | 0.0 |
| Enol (Z) | 12.5 | 9.8 |
Note: The data in this table is illustrative and based on general principles of keto-enol tautomerism.
The solvent can have a significant impact on the properties and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around this compound. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their effect on conformational preferences and reaction mechanisms.
For instance, polar solvents are expected to stabilize the more polar keto tautomer. rsc.org Furthermore, the reaction rates can be significantly altered by the solvent, and MD simulations can help in understanding these effects at a molecular level.
Synthesis and Reactivity of Derivatives and Analogues of 1 5 Trifluoromethyl Pyrazin 2 Yl Ethanone
Modification at the Ethanone (B97240) Moiety
The ketone functional group of 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone is a prime site for a variety of chemical transformations, enabling the synthesis of chiral molecules and the formation of new carbon-carbon double bonds.
Enantioselective Synthesis of Chiral Alcohols and Amines from the Ketone
The conversion of the prochiral ketone in this compound to chiral secondary alcohols and amines is of significant interest, as these chiral building blocks are valuable in medicinal and materials chemistry. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases (TAs), offers a highly efficient and stereoselective approach. nih.govresearchgate.net
Chiral Alcohols: The enantioselective reduction of heteroaromatic ketones to their corresponding chiral alcohols can be achieved with high yields and excellent enantiomeric excess (ee). nih.govorganicreactions.org Enzymes, particularly KREDs and ADHs, are well-suited for this transformation. wikipedia.org These enzymes, often used as whole-cell systems or as isolated proteins, utilize cofactors like NADPH to deliver a hydride to one face of the ketone, resulting in a specific stereoisomer of the alcohol. For instance, the reduction of 2-acetylpyrazine has been shown to produce the corresponding chiral alcohol in high yield and as a single enantiomer. nih.gov Given the structural similarity, this compound is an excellent candidate for such bioreductions.
Chiral Amines: The synthesis of chiral amines from ketones can be accomplished through asymmetric reductive amination. Transaminases are particularly effective for this purpose, as they catalyze the transfer of an amine group from a donor molecule (like isopropylamine) to the ketone substrate. nih.gov This method has been successfully applied to the manufacturing of complex pharmaceutical intermediates. researchgate.net The engineering of transaminases has expanded their substrate scope to include bulky and structurally complex ketones, suggesting that a suitable TA could be developed for the asymmetric amination of this compound to yield the corresponding chiral primary amine with high enantioselectivity. acs.orgnih.gov
Table 1: Potential Biocatalytic Transformations of this compound
| Transformation | Enzyme Class | Product | Potential Advantages |
|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | (R)- or (S)-1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanol | High enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temp.), environmentally benign. |
| Asymmetric Amination | Transaminase (TA) | (R)- or (S)-1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanamine | Direct conversion to chiral primary amines, high enantioselectivity, avoids harsh chemical reagents. |
Ketal and Oxime Derivatives
Ketal Derivatives: The ethanone carbonyl can be protected as a ketal, a reaction that is crucial when subsequent chemical steps involve strong bases or nucleophiles that would otherwise attack the ketone. libretexts.orgchemistrysteps.comlibretexts.org This protection is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). organic-chemistry.org The reaction is reversible and driven to completion by removing the water formed during the reaction, often with a Dean-Stark apparatus. These cyclic ketals are stable under basic, neutral, and reductive conditions but can be easily removed by hydrolysis with aqueous acid to regenerate the ketone. This strategy is particularly important for enabling functionalization of the pyrazine (B50134) ring via directed ortho metalation, as discussed in section 5.2.1. youtube.com
Oxime Derivatives: Ketones readily react with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions to form oximes. wikipedia.orgstackexchange.comkhanacademy.org In the case of this compound, this reaction would yield this compound oxime. Due to the asymmetry of the ketone, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers. stackexchange.com Oximes are stable, crystalline compounds and serve as important intermediates for further reactions, such as the Beckmann rearrangement to form amides. masterorganicchemistry.com
Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Formation
To create new carbon-carbon double bonds at the ethanone position, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods. masterorganicchemistry.com
Wittig Reaction: This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides (e.g., from alkylphosphonium salts) generally favor the formation of (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) tend to produce (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their ylide counterparts. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it highly stereoselective. nrochemistry.comconicet.gov.ar A notable exception is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of (Z)-alkenes. youtube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification.
Table 2: Olefination Reactions of this compound
| Reaction | Reagent Type | Typical Product Stereochemistry | Key Features |
|---|---|---|---|
| Wittig | Non-stabilized Ylide (e.g., Ph₃P=CH₂) | (Z)-alkene (major) | Good for simple alkylidene derivatives. |
| Wittig | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | (E)-alkene (major) | Reacts well with aldehydes, less so with ketones. commonorganicchemistry.com |
| HWE | Standard Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) | (E)-alkene (exclusive) | High (E)-selectivity, easy purification. wikipedia.org |
| HWE (Still-Gennari) | Electron-withdrawing Phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Et) | (Z)-alkene (major) | Allows access to the less stable (Z)-isomer. nrochemistry.comyoutube.com |
Functionalization of the Pyrazine Ring
The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, allows for specific functionalization strategies, including directed metalation and transition-metal-catalyzed cross-coupling.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. uwindsor.caharvard.edu
For this compound, the pyrazine nitrogen atom can serve as a DMG. However, the electrophilic ketone is incompatible with the strongly basic and nucleophilic organolithium reagents. Therefore, the ketone must first be protected, for example, as a ketal (see section 5.1.2). With the ketone protected, the pyrazine nitrogen at position 1 would direct lithiation specifically to the C3 position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new substituents onto the pyrazine ring. cmu.edu
Table 3: Potential Functionalization of the Pyrazine Ring via DoM
| Electrophile | Reagent Example | Introduced Substituent at C3 |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Carbonyl Compound | Benzaldehyde (B42025) (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |
| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |
| Halogen Source | Iodine (I₂) | Iodo (-I) |
| Silyl Halide | Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl (-SiMe₃) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org To apply these methods to the pyrazine ring of the target compound, a halogen substituent (Cl, Br, or I) is typically required as a handle for the coupling reaction. rsc.org This can be achieved either by starting the synthesis from a pre-halogenated pyrazine or by introducing a halogen via a method like DoM followed by quenching with a halogen source (e.g., I₂).
Once a halogenated derivative such as 1-[3-halo-5-(trifluoromethyl)pyrazin-2-yl]ethanone is obtained, it can undergo various palladium-catalyzed reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for creating biaryl structures. acs.org
Stille Coupling: Reaction with an organostannane reagent, which is tolerant of a wide range of functional groups. rsc.org
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. rsc.org
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating aminated pyrazine derivatives. nih.gov
Heck Reaction: Reaction with an alkene to form a vinyl-substituted pyrazine.
These reactions provide a robust platform for extensively diversifying the structure of the this compound scaffold. clockss.org
Regioselective Functionalization
The functionalization of pyrazine rings, particularly those substituted with strong electron-withdrawing groups like trifluoromethyl and acetyl groups, presents a challenge in controlling regioselectivity. The pyrazine core is inherently electron-deficient, and the positions for substitution are heavily influenced by the electronic effects of the existing substituents and the nature of the reagent.
In the context of N-heterocycles like quinoline, the nitrogen atom can act as an embedded directing group, often favoring functionalization at the C2 or C8 positions through transition metal-catalyzed C-H activation. mdpi.com For the this compound scaffold, the two nitrogen atoms significantly decrease the electron density of the ring, making it susceptible to nucleophilic attack but challenging for electrophilic substitution. C-H functionalization would likely be directed by the formation of an organometallic intermediate, with the regiochemical outcome dependent on the catalyst and directing group ability of the substituents. mdpi.com
Research on related trifluoromethyl-substituted heteroaromatics has demonstrated that regioselective C-H trifluoromethylation can be achieved through electrophilic or nucleophilic activation of the ring system. nih.gov For the this compound scaffold, any further functionalization would need to overcome the deactivating effects of the existing groups. The most likely positions for C-H activation or functionalization would be the C3 and C6 positions, which are ortho to the ring nitrogens. The specific outcome would depend on a delicate balance of steric hindrance and electronic direction provided by the acetyl and trifluoromethyl groups.
Structural Elucidation and Reactivity of Trifluoromethyl Group Modifications
The trifluoromethyl (CF3) group is one of the most stable fluorine-containing moieties in organic chemistry. nih.gov Its stability is attributed to the high strength of the carbon-fluorine bond. Under typical synthetic conditions, including heating and exposure to acidic or basic media, the CF3 group on aromatic and heteroaromatic rings is exceptionally inert. nih.gov Spectroscopic characterization is straightforward; in 19F NMR, the group typically appears as a singlet, though coupling to nearby protons can occur. nih.gov In 13C NMR, the carbon of the CF3 group shows a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270 Hz), and the carbon to which it is attached also shows a quartet due to two-bond coupling (²JCF ≈ 40 Hz). nih.gov
Derivatization of the Trifluoromethyl Group
Despite its renowned stability, the derivatization of the trifluoromethyl group is possible under specific, often harsh, reaction conditions. Research on fused pyrazine systems, such as 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, has shown that the CF3 group can undergo transformation when treated with nucleophiles. researchgate.net
For instance, treatment of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine with a 10% solution of sodium hydroxide (B78521) in aqueous ethanol (B145695) did not result in simple hydrolysis but instead yielded the corresponding 1-(difluoromethyl)pyrrolo[1,2-a]pyrazine. researchgate.net This transformation is proposed to occur via an initial elimination of hydrogen fluoride, followed by proton migration. More strikingly, reactions with amine nucleophiles can lead to the conversion of the trifluoromethyl group into amides or amidines, accompanied by aromatization of the heterocyclic system. researchgate.net
| Starting Material | Reagent/Conditions | Product(s) | Yield (%) |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | 10% NaOH, EtOH-H₂O, 2 weeks, RT | 1-(Difluoromethyl)pyrrolo[1,2-a]pyrazine | 90 |
| 6-Methyl-1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | 10% NaOH, EtOH-H₂O, 2 weeks, RT | 6-Methyl-1-(difluoromethyl)pyrrolo[1,2-a]pyrazine | 100 |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | Methylamine | N-Methylpyrrolo[1,2-a]pyrazine-1-carboxamide & N,N'-Dimethylpyrrolo[1,2-a]pyrazine-1-carboxamidine | N/A |
This table presents data from reactions on an analogous fused pyrazine system, demonstrating potential reactivity pathways for the trifluoromethyl group. researchgate.net
Synthesis of Polycyclic Systems Incorporating the this compound Scaffold
The acetyl group on the this compound scaffold is a versatile handle for the construction of fused polycyclic systems. Through condensation and cyclization reactions, the ethanone moiety can participate in the formation of new heterocyclic rings.
Annulation Reactions
Annulation, or ring-forming, reactions are a powerful strategy for building complex molecular architectures. An "aza-Robinson annulation," which is an analogue of the classic Robinson annulation, can be used to construct fused bicyclic amides from cyclic imides and vinyl ketones. nih.gov The acetyl group of this compound can be readily converted into an α,β-unsaturated ketone, a key intermediate for such annulation strategies.
A more direct analogy involves the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. nih.gov In this approach, a pyrazole (B372694) precursor containing a trifluoromethyl group and an aldehyde (a close relative of the acetyl group) undergoes a Sonogashira cross-coupling with an alkyne. The resulting intermediate can then be cyclized to form the fused pyrazolo[4,3-c]pyridine ring system. This demonstrates how the carbonyl functionality can be elaborated and then used in a cyclization reaction to build a new, fused aromatic ring.
| Precursor Type | Reagents & Conditions | Annulated Product Type |
| Cyclic Imide + Vinyl Ketone | 1. NaOEt (Conjugate Addition)2. TfOH (Aldol Condensation) | Fused Bicyclic Amide |
| 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 1. Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N2. Hydrazine hydrate | 1,3-Diphenyl-5-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[4,3-c]pyridin-7-one |
This table summarizes annulation strategies from analogous systems that could be applied to derivatives of this compound. nih.govnih.gov
Bridgehead Nitrogen Compounds
Bridgehead nitrogen heterocycles are polycyclic systems where a nitrogen atom is located at a ring fusion point, and are common motifs in natural products. rsc.org The this compound scaffold is a potential precursor for such structures. For example, reaction of an aminopyrazine with an α-haloketone is a standard method for synthesizing imidazo[1,2-a]pyrazines, a class of bridgehead nitrogen compounds. nih.gov While the target compound itself is not an aminopyrazine, its acetyl group could be chemically transformed into a reactive site for cyclization with a suitable binucleophile, or the pyrazine ring could be modified to incorporate an amino group.
Alternatively, the acetyl group can participate in cyclocondensation reactions to form fused pyridinium (B92312) or triazinium systems. rsc.org For instance, pyrylium (B1242799) salts react with amidrazones to yield researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridin-1-ium derivatives. rsc.org Analogous strategies starting from the pyrazine ethanone could lead to novel pyrazino-fused bridgehead systems. The synthesis of such compounds often involves cyclization onto one of the pyrazine nitrogen atoms, thereby creating the characteristic bridgehead structure. researchgate.net
Applications of 1 5 Trifluoromethyl Pyrazin 2 Yl Ethanone As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The pyrazine (B50134) core and the ethanone (B97240) side chain of 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone provide multiple reactive sites for cyclization and condensation reactions, enabling its use in the synthesis of a variety of fused heterocyclic systems.
Precursor to Quinoxalines and Other Fused Pyrazine Derivatives
Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine ring, are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The most common synthetic route to quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov While this compound is a mono-ketone, it can be envisioned as a potential precursor to the necessary dicarbonyl intermediate. Plausible synthetic transformations could include oxidation of the α-carbon to the ketone, which would yield a highly reactive pyrazinyl-glyoxal derivative ready for condensation. Alternatively, α-halogenation of the ketone would produce an α-haloketone, another class of compounds known to undergo oxidative cyclization with 1,2-phenylenediamines to afford quinoxalines. nih.govnih.gov
A more direct application of this building block is in the synthesis of other fused pyrazine derivatives, such as pyrrolo[1,2-a]pyrazines. These scaffolds are found in numerous bioactive natural products and are pursued as synthetic targets for drug discovery. mdpi.com A well-established method for preparing pyrrolo[1,2-a]pyrazines is the condensation of 2-acylfurans with ethylenediamine (B42938). researchgate.net In a closely related synthesis, 2-(trifluoroacetyl)furans react with ethylenediamine to produce 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines. researchgate.netresearchgate.net This reaction highlights a pathway where the ketone and trifluoromethyl group are directly involved in the cyclization process to form the fused five-membered ring. By analogy, this compound serves as a key precursor for similar fused systems, where the ketone's α-protons can be functionalized to initiate cyclization onto the pyrazine nitrogen, leading to diverse and complex heterocyclic structures.
| Fused Heterocyclic System | General Precursors | Potential Role of this compound |
| Quinoxalines | Aromatic 1,2-diamines and 1,2-dicarbonyls or α-haloketones. nih.govnih.gov | Can be transformed into a requisite 1,2-dicarbonyl or α-haloketone intermediate through oxidation or α-halogenation. |
| Pyrrolo[1,2-a]pyrazines | 2-Acylpyrroles or 2-acylfurans with diamines. mdpi.comresearchgate.net | Serves as a direct precursor where the ketone facilitates cyclization to form the fused pyrrole (B145914) ring. |
| Imidazo[1,5-a]pyridines | 2-(Aminomethyl)pyridines and nitroalkanes. beilstein-journals.org | The pyrazine core can be part of analogous fused imidazole (B134444) systems through cyclocondensation reactions. |
Synthesis of N-Heterocyclic Carbenes (NHCs) or Ligands
N-Heterocyclic carbenes (NHCs) have become indispensable as organocatalysts and as ligands for transition metals due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes. mdpi.comdigitellinc.com The synthesis of pyrazine-based NHCs has been reported, notably through the decarboxylation of heterocyclic betaine (B1666868) species derived from precursors like 2,3-pyrazinedicarboxylic anhydride. acs.orgnih.govresearchgate.net This process involves the formation of a zwitterionic intermediate that loses carbon dioxide to generate the carbene. acs.orgresearchgate.net
However, the use of pyrazinyl ketones such as this compound as precursors for NHCs is not a commonly documented synthetic route. The ketone functionality does not directly lend itself to the typical synthetic pathways for generating the imidazolium, triazolium, or other azolium salts that are the immediate precursors to NHCs. Therefore, while pyrazine-containing NHC ligands are of interest, this compound is not considered a standard building block for their synthesis.
Utilization in Total Synthesis of Natural Products or Bioactive Scaffolds
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals.
Intermediate in Synthetic Routes to Fluorinated Pyrazine-Containing Molecules
Pyrazine and its derivatives are present in a multitude of biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The trifluoromethyl-pyrazine motif is a privileged scaffold in drug design. For instance, derivatives of 1-(piperazin-1-yl)-2-( nih.govnih.govcombichemistry.comtriazol-1-yl)-ethanone containing a trifluoromethyl group have been investigated as potent modulators for treating autoimmune and inflammatory disorders. google.com Similarly, the synthesis of 3-trifluoromethylated piperazin-2-ones has been achieved from trifluoromethyl-containing enones, demonstrating the utility of such building blocks in creating complex bioactive heterocycles. nih.gov
This compound represents a key starting material for accessing these types of complex fluorinated molecules. The synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, as discussed previously, is a prime example of how a related building block can be used to construct a bioactive heterocyclic system. researchgate.netresearchgate.net The resulting fused pyrazine structure is a core element in compounds evaluated as potential inhibitors of enzymes like histone deacetylases (HDACs). mdpi.com Therefore, this compound is a crucial intermediate for the systematic exploration and synthesis of novel, fluorinated pyrazine-containing molecules with potential therapeutic applications.
| Bioactive Scaffold / Molecule Class | Therapeutic Area | Relevance of the Trifluoromethyl-Pyrazine Moiety |
| Pyrrolo[1,2-a]pyrazine Derivatives | Anticancer, Antibacterial | Core structure of various enzyme inhibitors; the CF₃ group enhances bioactivity. mdpi.comnih.gov |
| Trifluoromethyl-Thiazolyl-Piperazinyl-Ethanone Derivatives | Autoimmune Disorders, Inflammation | Act as CXCR3 modulators, with the CF₃ group contributing to potency. google.com |
| 3-(Trifluoromethyl)piperazin-2-ones | General Drug Discovery | Bioactive heterocyclic core accessible from CF₃-containing building blocks. nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Anticancer, Antimicrobial | The CF₃ group is incorporated to improve the biological activity profile of this class of compounds. nih.gov |
Development of Novel Reagents and Catalysts from this compound Derivatives
The unique electronic and steric properties of the this compound scaffold can be exploited to develop specialized reagents and catalysts for asymmetric synthesis.
Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After guiding the formation of a new stereocenter, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer drugs and complex natural products. wikipedia.organkara.edu.tr
While there are no specific reports detailing the use of derivatives of this compound as chiral auxiliaries, its structure contains a functional handle—the ketone—that can be readily converted into a chiral center. For example, asymmetric reduction of the ketone would yield a chiral alcohol, or asymmetric reductive amination would produce a chiral amine. This newly created stereocenter, directly attached to the rigid and sterically defined trifluoromethyl-pyrazine framework, could effectively direct the stereoselectivity of subsequent reactions. A substrate could be attached to this chiral alcohol or amine, and the pyrazine moiety would then block one face of the reacting molecule, forcing a reagent to approach from the less hindered side. This theoretical application positions this compound as a promising starting material for the development of novel chiral auxiliaries for asymmetric synthesis.
2 Ligands for Asymmetric Catalysis
The compound this compound is a versatile synthetic intermediate that holds significant potential for the development of novel chiral ligands for asymmetric catalysis. Although direct applications of this specific ketone in the synthesis of such ligands are not extensively documented in publicly available literature, its chemical structure provides clear pathways for its elaboration into ligand scaffolds that are analogous to well-established classes of chiral ligands. The presence of the electron-withdrawing trifluoromethyl group on the pyrazine ring can influence the electronic properties of the resulting ligands, potentially leading to unique reactivity and selectivity in catalytic processes.
The primary routes to convert this compound into valuable chiral ligands involve transformations of the acetyl group into a stereogenic center. The most logical approaches include the asymmetric reduction of the ketone to a chiral alcohol and the subsequent conversion of this alcohol, or the ketone itself, into more complex ligand structures such as pyrazinyl-oxazolines.
Asymmetric Reduction to Chiral Pyrazinyl Alcohols
A fundamental strategy for creating a chiral center from this compound is the asymmetric reduction of its acetyl group to produce chiral 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanol. This transformation introduces a hydroxyl-bearing stereocenter, and the resulting chiral alcohol can itself act as a ligand or serve as a precursor for more complex ligand architectures. The field of asymmetric ketone reduction is well-developed, with numerous catalytic systems available that exhibit high enantioselectivity for a broad range of substrates, including heteroaromatic ketones.
Catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are among the most effective methods for the enantioselective reduction of ketones. These reactions typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, in complex with chiral ligands. For the reduction of acetyl-azaarenes, catalyst systems based on chiral diamine ligands, such as those derived from DPEN (diphenylethylenediamine), have demonstrated considerable success.
| Catalyst/Ligand System | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Ru(II)-TsDPEN | HCOOH/Et3N | CH2Cl2 | 95 | 97 |
| [Rh(cod)Cl]2 / Chiral Phosphine | H2 | Methanol | >99 | 92 |
| Ir(I)-Feringa Phosphoramidite | H2 | Toluene | 98 | 96 |
The chiral 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanol obtained from such a reduction could be employed as a ligand where the pyrazine nitrogen and the hydroxyl group coordinate to a metal center, forming a chiral bidentate ligand.
Synthesis of Chiral Pyrazinyl-Oxazoline Ligands
A further and highly valuable transformation of this compound involves its conversion into chiral pyrazinyl-oxazoline (PyzOX) ligands. This class of ligands is analogous to the well-known and highly successful pyridine-oxazoline (PyOX) ligands, which have been utilized in a wide array of asymmetric catalytic reactions.
The synthesis of a PyzOX ligand from the target ketone would likely proceed through a multi-step sequence. A common route involves the conversion of the acetyl group into a carboxylic acid or nitrile. For instance, if this compound is synthesized from a nitrile precursor, that nitrile can be directly used. This nitrile can then undergo a catalyzed cyclization with a chiral amino alcohol to form the oxazoline (B21484) ring.
The general synthetic route can be outlined as follows:
Conversion of the 2-acetyl group of the pyrazine to a nitrile (2-cyanopyrazine derivative).
Reaction of the 2-cyano-5-(trifluoromethyl)pyrazine with a chiral amino alcohol in the presence of a Lewis acid or other catalyst to form the chiral pyrazinyl-oxazoline ligand.
The modularity of this synthesis is a significant advantage, as a variety of chiral amino alcohols can be used to tune the steric and electronic properties of the resulting ligand for a specific catalytic application. The table below presents examples of the synthesis of PyOX ligands from 2-cyanopyridine, which illustrates the feasibility and conditions for this type of transformation.
| Chiral Amino Alcohol | Catalyst/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| (S)-Valinol | ZnCl2, reflux | Chlorobenzene | 78 |
| (1S,2R)-1-Amino-2-indanol | Cd(OAc)2, reflux | - | 65 |
| (R)-Phenylglycinol | Zn(OTf)2, 120 °C | Toluene | 85 |
The resulting chiral 1-[5-(trifluoromethyl)pyrazin-2-yl]oxazoline would be a bidentate N,N-ligand, where the pyrazine nitrogen and the oxazoline nitrogen can coordinate to a metal center. The trifluoromethyl group would exert a strong electron-withdrawing effect, which could enhance the Lewis acidity of the metal center in the resulting catalyst complex, potentially leading to higher activity and altered selectivity compared to non-fluorinated analogues.
Future Research Directions and Emerging Methodologies for 1 5 Trifluoromethyl Pyrazin 2 Yl Ethanone
Exploring Novel and Sustainable Synthetic Routes
Traditional multi-step syntheses for complex molecules often suffer from low atom economy, significant waste generation, and the use of hazardous reagents. nih.gov Future research will focus on developing novel and sustainable synthetic strategies that are more environmentally benign and efficient.
Direct C-H Functionalization: Instead of building the pyrazine (B50134) ring with the required substituents already in place, late-stage C-H functionalization offers a more atom-economical approach. Research could explore the direct C-H acetylation of a 2-(trifluoromethyl)pyrazine precursor. Transition-metal-catalyzed C-H activation is a powerful strategy for creating C-C bonds under sustainable conditions. nih.govrsc.org Photosensitized C-H activation, which can proceed under mild conditions using visible light, presents another promising, green alternative. nih.gov
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball-milling) to drive chemical reactions. rsc.orgacs.orgrsc.org It has been successfully used to synthesize pyrazine cocrystals and coordination polymers. rsc.orgacs.org Future work could develop a mechanochemical route for the key bond-forming steps in the synthesis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, drastically reducing solvent waste. thieme-connect.com
Photocatalysis and Biocatalysis: Visible-light photocatalysis enables the formation of complex bonds under mild conditions and has been applied to pyrazine derivative synthesis. mdpi.comresearchgate.netresearchgate.netmdpi.com Similarly, biocatalysis, using engineered enzymes, offers unparalleled stereoselectivity and operates in aqueous media under ambient conditions. wpmucdn.com Developing an enzymatic pathway for the synthesis of fluorinated heterocycles could represent the pinnacle of green chemistry for this class of compounds. wpmucdn.com
A comparison of potential synthetic strategies is outlined in the table below.
| Methodology | Potential Advantages | Key Research Challenge |
| Direct C-H Acetylation | High atom economy, reduced step count. rsc.org | Achieving high regioselectivity on the electron-deficient pyrazine ring. |
| Mechanochemistry | Drastically reduced solvent use, potential for novel reactivity. rsc.org | Ensuring reaction completeness and scalability. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions. nih.gov | Catalyst stability and product purification from the photocatalyst. |
| Biocatalysis | Exceptional selectivity, aqueous reaction media, biodegradable catalysts. wpmucdn.com | Engineering an enzyme with specific activity for the non-natural substrate. |
Advanced Mechanistic Investigations via In-Situ Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing processes, minimizing side products, and ensuring scalability. In-situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are invaluable tools for gaining these insights.
In-Situ NMR Spectroscopy: For a fluorinated molecule like this compound, ¹⁹F NMR is a particularly powerful tool. nih.gov It allows for the direct observation of the formation and consumption of fluorine-containing intermediates and products. researchgate.netrsc.orgscispace.com Real-time ¹⁹F NMR studies could elucidate the mechanism of trifluoromethylation steps, identify transient species, and provide precise kinetic data that is difficult to obtain through traditional offline analysis. cdnsciencepub.com
In-Situ FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can track the concentration profiles of key functional groups (like carbonyls and C-N bonds) as a reaction progresses. rsc.orgxjtu.edu.cn This technique is robust and can be applied under a wide range of reaction conditions, including high pressure and temperature. It is particularly useful for monitoring reaction kinetics and catalyst interactions in real-time, leading to optimized and safer processes. xjtu.edu.cnosti.govnih.gov
| Technique | Information Gained | Application to Synthesis |
| In-Situ ¹⁹F NMR | Identification of fluorinated intermediates, reaction kinetics, quantification of species. rsc.orgscispace.com | Optimizing fluorination steps, understanding side-product formation. |
| In-Situ FTIR | Real-time concentration of reactants, intermediates, and products; catalyst behavior. xjtu.edu.cnnih.gov | Determining reaction endpoints, studying kinetic profiles, ensuring process safety. |
| In-Situ Raman | Complementary vibrational information, suitable for aqueous and non-polar media. | Monitoring reactions with minimal interference from solvents like water. |
High-Throughput Screening for Reaction Optimization
High-Throughput Screening (HTS) allows for the rapid testing of hundreds or thousands of reaction conditions in parallel. This methodology can dramatically accelerate the discovery of optimal catalysts, solvents, and reaction parameters, moving beyond traditional one-variable-at-a-time optimization. For the synthesis of this compound, HTS could be employed to:
Screen Catalyst Libraries: Identify the most effective transition metal catalyst and ligand combination for a key cross-coupling or C-H activation step.
Optimize Solvent and Base Systems: Rapidly evaluate a wide array of solvents and bases to maximize yield and minimize impurities.
Map Reaction Space: Use design of experiments (DoE) principles in an HTS format to efficiently map the relationship between variables (temperature, concentration, stoichiometry) and outcomes (yield, purity), identifying robust operating conditions.
Integration with Flow Chemistry and Microfluidic Systems
Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits are particularly relevant for the synthesis of fluorinated compounds, which can involve hazardous reagents or highly exothermic reactions. chimia.ch
Enhanced Safety and Control: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. elveflow.com Superior heat and mass transfer allow for precise temperature control, preventing thermal runaways in exothermic fluorination reactions. beilstein-journals.orgchimia.ch
Improved Yield and Selectivity: Precise control over residence time, temperature, and mixing can lead to higher yields and fewer side products compared to batch reactions. beilstein-journals.org
Scalability and Automation: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. elveflow.comnih.gov These systems are readily automated, enabling the synthesis of compounds on demand. nih.gov The synthesis of fluorinated PET radiopharmaceuticals has already demonstrated the power of this technology. nih.gov
A hypothetical flow synthesis setup for the final step could involve pumping a solution of a pyrazine precursor and an acetylating agent through a heated packed-bed reactor containing a solid-supported catalyst, followed by in-line purification to isolate the final product continuously.
Machine Learning and AI in Predicting Reactivity and Synthetic Pathways
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed. By learning from vast datasets of known chemical reactions, AI tools can predict outcomes and design synthetic routes that may not be obvious to a human chemist. chemcopilot.commit.edu
Retrosynthesis Prediction: AI platforms can propose multiple viable retrosynthetic pathways for this compound, breaking it down into simpler, commercially available starting materials. researchgate.netbohrium.comarxiv.org These tools can rank pathways based on predicted yield, cost, or step count.
Reaction Condition Optimization: ML models can predict the optimal catalyst, solvent, and temperature for a given transformation. chemintelligence.com By analyzing the features of the reactants and products, these models can suggest conditions with a high probability of success, reducing the need for extensive experimental screening. chemai.io
Predicting Reaction Outcomes: For a novel or challenging reaction in the synthesis, AI can predict the major product, potential side products, and even the expected yield. mit.edu This predictive power allows chemists to anticipate challenges and design more effective experiments from the outset.
The integration of these advanced methodologies promises a future where the synthesis of complex molecules like this compound is faster, safer, more sustainable, and driven by intelligent, data-informed approaches.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or Friedel-Crafts acylation. For example, a reductive amination approach involves reacting 1-(3-chloropyrazin-2-yl)ethanone with NH₄OAc and NaBH₃CN in ethanol under reflux (50°C), followed by purification via column chromatography . Optimization includes controlling stoichiometry (e.g., excess NH₄OAc to drive the reaction) and monitoring pH to stabilize intermediates.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The trifluoromethyl group (CF₃) appears as a distinct singlet in ¹⁹F NMR at ~-60 ppm, while the pyrazine protons show splitting patterns in ¹H NMR (δ 8.5–9.5 ppm). Mass spectrometry (MS) with ESI+ mode confirms the molecular ion peak (C₇H₅F₃N₂O⁺, m/z 194.03) .
Q. How should researchers handle solubility challenges during purification?
- Methodological Answer : The compound’s solubility is limited in polar solvents. Use mixed solvents (e.g., ethanol/dichloromethane) for recrystallization. For column chromatography, a gradient elution with hexane/ethyl acetate (4:1 to 1:1) improves separation .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into pharmacologically active scaffolds?
- Methodological Answer : The pyrazine core and CF₃ group enhance binding to aromatic residues in enzymes. For example, coupling with piperazine derivatives via amide bond formation (using HOBt/TBTU as coupling agents) yields compounds with potential kinase inhibition . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Use variable-temperature NMR to assess conformational flexibility. Cross-validate with X-ray crystallography (e.g., CCDC data in ) or DFT calculations (e.g., Gaussian09) to model electronic environments .
Q. What are the implications of the trifluoromethyl group in modulating metabolic stability?
- Methodological Answer : The CF₃ group reduces metabolic oxidation due to its electron-withdrawing nature. In vitro assays (e.g., liver microsomes) show prolonged half-life (~2× vs. non-fluorinated analogs). Compare with deuterated or methyl analogs to isolate steric/electronic effects .
Q. How can researchers mitigate hazards associated with handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for acute toxicity (e.g., H302: harmful if swallowed). Use fume hoods for synthesis, and employ PPE (nitrile gloves, lab coats). In case of exposure, follow protocols for skin/eye irrigation (15 min water flush) and seek medical evaluation .
Key Research Applications
- Drug Discovery : Intermediate for kinase inhibitors (e.g., analogs in ) .
- Material Science : Fluorinated building block for OLEDs or liquid crystals .
- Catalysis : Ligand precursor for transition-metal complexes (e.g., Pd-catalyzed cross-coupling) .
Contradictions & Resolutions
- Stereochemical Ambiguity : X-ray data () resolves disputes over planar vs. twisted pyrazine conformations.
- Reactivity Variability : Differences in Friedel-Crafts vs. reductive amination yields are attributed to Lewis acid choice (AlCl₃ vs. BF₃·OEt₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
